Rvkintbucfhrhv-uhfffaoysa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Rvkintbucfhrhv-uhfffaoysa-” is a unique chemical entity with a specific structure and set of properties It is identified by its International Chemical Identifier (InChI) key, which provides a unique descriptor of its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “Rvkintbucfhrhv-uhfffaoysa-” involves specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Common methods include the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the successful formation of the compound.
Industrial Production Methods: In an industrial setting, the production of “Rvkintbucfhrhv-uhfffaoysa-” is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: “Rvkintbucfhrhv-uhfffaoysa-” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions: The reactions involving “Rvkintbucfhrhv-uhfffaoysa-” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed: The major products formed from the reactions of “Rvkintbucfhrhv-uhfffaoysa-” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.
Wissenschaftliche Forschungsanwendungen
“Rvkintbucfhrhv-uhfffaoysa-” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic pathways. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, the compound could be investigated for its pharmacological properties and potential as a drug candidate. In industry, “Rvkintbucfhrhv-uhfffaoysa-” may be utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of “Rvkintbucfhrhv-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
“Rvkintbucfhrhv-uhfffaoysa-” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their chemical behavior or applications. Examples of similar compounds include those with analogous functional groups or similar molecular frameworks. The comparison helps to understand the distinct properties and potential advantages of “Rvkintbucfhrhv-uhfffaoysa-” in various applications.
Eigenschaften
CAS-Nummer |
33557-64-1 |
---|---|
Molekularformel |
C11H9IO |
Molekulargewicht |
284.09 g/mol |
IUPAC-Name |
5-iodotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C11H9IO/c12-7-1-2-8-6-3-10(9(8)5-7)11(13)4-6/h1-2,5-6,10H,3-4H2 |
InChI-Schlüssel |
RVKINTBUCFHRHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(=O)C1C3=C2C=CC(=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.